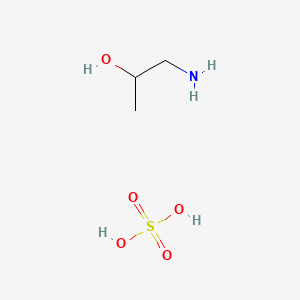
1-Aminopropan-2-ol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Aminopropan-2-ol can be synthesized through the addition of aqueous ammonia to propylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Aminopropan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amino alcohols.
Common reagents used in these reactions include sulfuric acid, sodium or potassium dichromate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Aminopropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-aminopropan-2-ol involves its interaction with various molecular targets and pathways. For example, ®-1-aminopropan-2-ol is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in the biosynthesis of cobalamin. Additionally, its solubilizing properties make it effective in neutralizing fatty acids and sulfonic acid-based surfactants .
Comparison with Similar Compounds
1-Aminopropan-2-ol can be compared with other similar compounds, such as:
Diisopropanolamine (DIPA): Another amino alcohol with two isopropanol groups.
Triisopropanolamine (TIPA): An amino alcohol with three isopropanol groups.
2-Aminopropan-1-ol: A structural isomer with the amino group on the first carbon instead of the second.
These compounds share similar solubilizing and buffering properties but differ in their specific applications and chemical reactivity. 1-Aminopropan-2-ol is unique due to its chiral nature and its role in the biosynthesis of cobalamin .
Properties
CAS No. |
68910-01-0 |
|---|---|
Molecular Formula |
C3H11NO5S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
1-aminopropan-2-ol;sulfuric acid |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H2,1,2,3,4) |
InChI Key |
YLLIQPGOKOGPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.OS(=O)(=O)O |
Related CAS |
85681-66-9 69362-06-7 97375-26-3 85681-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















